2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound features a 1H-indole core substituted at the 3-position with a 3-chlorobenzylsulfonyl group and at the 1-position with an N-(4-methoxyphenyl)acetamide moiety (CAS: 895998-31-9; molecular formula: C₂₄H₂₁ClN₂O₄S) . Its synthesis likely follows established protocols for indole-sulfonamide conjugates, involving coupling of activated acetic acid derivatives with sulfonamide nucleophiles under mild conditions, as seen in analogous compounds .
Properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S/c1-31-20-11-9-19(10-12-20)26-24(28)15-27-14-23(21-7-2-3-8-22(21)27)32(29,30)16-17-5-4-6-18(25)13-17/h2-14H,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTRFTJGKQKJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C24H21ClN2O4S
- Molecular Weight : 469.0 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is hypothesized that the sulfonamide group enhances binding affinity to target proteins, thereby modulating their activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, indicating that derivatives of indole and sulfonamide structures exhibit significant antibacterial effects. For instance, compounds similar in structure showed minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli in the range of 0.22 to 0.25 μg/mL .
Anticancer Potential
The indole framework has been associated with anticancer activity. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines, such as A549 and NCI-H460, with IC50 values ranging from 49.85 μM to 26 µM . The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation.
Anti-inflammatory Effects
Indole derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Research Findings and Case Studies
Comparison with Similar Compounds
Key Compounds:
- Compound 31 (): Replaces the 3-chlorobenzylsulfonyl group with a 4-(trifluoromethyl)phenylsulfonyl moiety.
- Compound 59 (): Incorporates a 4-acetylphenylsulfonyl group. The acetyl group introduces a ketone functionality, which may participate in hydrogen bonding or metabolic oxidation .
- Compound in : Substitutes 3-chlorobenzyl with 4-fluorobenzylsulfonyl. Fluorine’s electronegativity could alter electronic distribution and binding kinetics compared to chlorine .
Impact of Sulfonyl Modifications:
Variations in the Acetamide Substituent
Key Compounds:
- N-(3-Chloro-4-Methylphenyl) Analog (): Replaces 4-methoxyphenyl with 3-chloro-4-methylphenyl. The methyl and chloro groups may enhance steric bulk and hydrophobic interactions .
- N-(4-Chlorophenyl)-2-(1H-Indol-3-yl)Acetamide (): Simplifies the structure by removing the sulfonyl group. This highlights the critical role of sulfonation in potency, as simpler analogs often show reduced activity .
Impact of Acetamide Modifications:
Core Structural Modifications
Key Compounds:
- Thiazole Derivatives (): Replace indole with benzothiazole-thiazolidinone hybrids.
- Phenoxy Acetamide Derivatives (): Feature quinazoline-sulfonyl groups linked to methoxyphenyl acetamide. These showed marked anticancer activity (e.g., compound 38–40), underscoring the importance of sulfonamide-quinazoline motifs in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
